molecular formula C18H12F3NO2S2 B2397655 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1421443-15-3

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2397655
CAS RN: 1421443-15-3
M. Wt: 395.41
InChI Key: ZXPGGHHZEDQFJM-UHFFFAOYSA-N
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Description

The compound “[4-(THIOPHENE-2-CARBONYL)-PHENYL]-THIOPHEN-2-YL-METHANONE” has a molecular formula of C16H10O2S2 and a molecular weight of 298.38 . Another related compound is “2- [5- (Thiophene-2-carbonyl)thiophen-2-yl]ethan-1-amine” with a molecular formula of C11H11NOS2 and a molecular weight of 237.34 .


Molecular Structure Analysis

The molecular structure of these compounds can be found in their respective molecular files .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2- [5- (Thiophene-2-carbonyl)thiophen-2-yl]ethan-1-amine” include a molecular weight of 237.34 and it is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has demonstrated the utility of thiophene derivatives in organic synthesis, particularly in the construction of complex molecules with potential antibacterial and antipathogenic properties. For example, thiourea derivatives have been synthesized and shown to exhibit significant activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Crystallography and Structural Analysis

In crystallography, the structural elucidation of thiophene-based compounds provides insights into their chemical behavior and potential applications. For instance, the crystal structure of a thiophene derivative has been determined, revealing specific hydrogen bond interactions and π···π stacking, which could influence the compound's reactivity and stability (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Pharmacological Research

Although the user requested to exclude drug use, dosage, and side effects, it's worth noting that research into thiophene derivatives often explores their pharmacological potential. This includes studies on their anticancer, anti-inflammatory, and analgesic properties, as these compounds can be engineered to target specific molecular pathways involved in various diseases.

Materials Science

Thiophene-based compounds have also found applications in materials science, particularly in the development of organic frameworks and catalysts. These materials exhibit unique properties that make them suitable for heterogeneous catalysis, such as in Knoevenagel condensation reactions, indicating their potential for use in organic synthesis and industrial processes (Li et al., 2019).

Safety and Hazards

The safety information for “2- [5- (Thiophene-2-carbonyl)thiophen-2-yl]ethan-1-amine” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9H,10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPGGHHZEDQFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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